Cas no 2089255-23-0 (1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid)

1-[(tert-Butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a protected indole derivative widely utilized in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic and nucleophilic conditions, while the 4-hydroxy and carboxylic acid functionalities offer versatile sites for further functionalization. This compound serves as a key intermediate in the synthesis of complex heterocycles and bioactive molecules, particularly in medicinal chemistry. Its rigid indole scaffold and orthogonal protecting groups facilitate selective modifications, making it valuable for constructing peptidomimetics and other pharmacophores. The product's well-defined reactivity and compatibility with standard coupling reagents enhance its utility in multistep synthetic routes.
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid structure
2089255-23-0 structure
商品名:1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
CAS番号:2089255-23-0
MF:C14H17NO5
メガワット:279.288484334946
CID:4636272

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
    • 1H-Indole-1,2-dicarboxylic acid, 2,3-dihydro-4-hydroxy-, 1-(1,1-dimethylethyl) ester
    • インチ: 1S/C14H17NO5/c1-14(2,3)20-13(19)15-9-5-4-6-11(16)8(9)7-10(15)12(17)18/h4-6,10,16H,7H2,1-3H3,(H,17,18)
    • InChIKey: OMRUDXLXCBARSI-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)C2=C(C(O)=CC=C2)CC1C(O)=O

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-365780-0.05g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95.0%
0.05g
$245.0 2025-03-18
Enamine
EN300-365780-0.25g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95.0%
0.25g
$524.0 2025-03-18
Enamine
EN300-365780-1.0g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95.0%
1.0g
$1057.0 2025-03-18
Enamine
EN300-365780-0.5g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95.0%
0.5g
$824.0 2025-03-18
Aaron
AR01E9MD-10g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95%
10g
$6275.00 2023-12-14
1PlusChem
1P01E9E1-100mg
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95%
100mg
$515.00 2023-12-19
1PlusChem
1P01E9E1-5g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95%
5g
$3851.00 2023-12-19
Aaron
AR01E9MD-2.5g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95%
2.5g
$2873.00 2023-12-14
A2B Chem LLC
AX44169-10g
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95%
10g
$4820.00 2024-04-20
1PlusChem
1P01E9E1-250mg
1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid
2089255-23-0 95%
250mg
$710.00 2023-12-19

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid 関連文献

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1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acidに関する追加情報

1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid: A Comprehensive Overview

The compound with CAS No 2089255-23-0, commonly referred to as 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The tert-butoxy group and the indole ring are key structural elements that contribute to its versatility and reactivity.

Recent studies have highlighted the importance of indole derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The presence of the hydroxy group in this compound adds to its functionality, enabling it to participate in various biochemical reactions. Researchers have explored its role in inhibiting specific enzymes and its potential as a lead compound for developing new therapeutic agents.

The synthesis of 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid involves a multi-step process that includes the formation of the indole ring and subsequent functionalization. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during synthesis, ensuring stability during intermediate steps. This approach has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

One of the most promising applications of this compound lies in its ability to modulate cellular signaling pathways. Studies have shown that it can interact with key proteins involved in inflammation and oxidative stress, suggesting its potential use in treating chronic diseases such as neurodegenerative disorders and cardiovascular conditions. The carboxylic acid group plays a crucial role in these interactions, providing the necessary acidity for hydrogen bonding and other non-covalent interactions.

In addition to its pharmacological applications, this compound has also been investigated for its role in materials science. Its unique electronic properties make it a candidate for use in organic electronics and sensors. Researchers have explored its ability to form self-assembled monolayers and its potential as a building block for advanced materials with tailored properties.

The structural integrity of 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is further enhanced by the presence of the dihydroindole moiety, which contributes to its stability under various reaction conditions. This feature has made it a valuable intermediate in the synthesis of more complex molecules, including those with potential anticancer activity.

Recent advancements in computational chemistry have allowed for detailed modeling of this compound's interactions with biological targets. These studies have provided insights into its binding affinity and selectivity, paving the way for rational drug design. The integration of experimental and computational approaches has significantly accelerated the discovery process, making this compound a focal point for interdisciplinary research.

In conclusion, 1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid is a versatile molecule with wide-ranging applications in both pharmacology and materials science. Its unique structure and functional groups make it an attractive candidate for further exploration. As research continues to uncover its full potential, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.

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